![molecular formula C12H15ClF3NO B1435513 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride CAS No. 1803604-11-6](/img/structure/B1435513.png)
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
Descripción general
Descripción
“3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride” is a chemical compound with the molecular formula C12H15ClF3NO. It has a molecular weight of 281.70 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolan ring via a methylene bridge .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Derivatives : Research shows that derivatives of 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride can be synthesized through various methods. One example includes the synthesis of 5-(α-Amino-ω-phenylalkyl)-2-methyl-1-benzoxolanes via catalytic hydrogenation and reaction with hydroxylamine hydrochloride (Daukshas et al., 1995).
Chemical Reactivity Studies : Studies have examined the reactivity of this compound with other chemicals, such as its reaction with phosphorus sulfide and methyl iodide in certain conditions, leading to the creation of new derivatives (Bradiaková et al., 2009).
Fluorescence and Binding Properties : The fluorescence and binding properties of complexes derived from this compound have been investigated, particularly their interaction with metal ions like Zn(2+) and Cu(2+) (Liang et al., 2009).
Applications in Organic Chemistry and Catalysis
Design of Inhibitors : This compound has been utilized in the design of potent and selective inhibitors in medicinal chemistry, demonstrating its applicability in drug design (Grunewald et al., 2006).
Versatile Reagent in Organic Analysis : The compound serves as a versatile reagent in trace organic analysis, particularly when coupled with other organic molecules (Lu & Giese, 2000).
Chelating Ligands for Metals : It has been explored for its potential in creating chelating ligands for group 13 metals, highlighting its role in the development of new metal complexes (Liu et al., 1993).
Miscellaneous Applications
Corrosion Inhibition : Amine derivatives of this compound have been synthesized and investigated for their corrosion inhibition performance on metals, showcasing its potential in industrial applications (Boughoues et al., 2020).
Neurokinin-1 Receptor Antagonist : The compound has been identified as a neurokinin-1 receptor antagonist, useful in pre-clinical tests related to emesis and depression (Harrison et al., 2001).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that the trifluoromethyl group in the compound can significantly impact the chemical reactivity and biological activity .
Biochemical Pathways
It is known that the trifluoromethyl group can influence various pharmacological activities .
Result of Action
The presence of the trifluoromethyl group can enhance the potency of the compound .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]oxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-9(2-4-10)7-11(16)5-6-17-8-11;/h1-4H,5-8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVAJJFUXSJCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




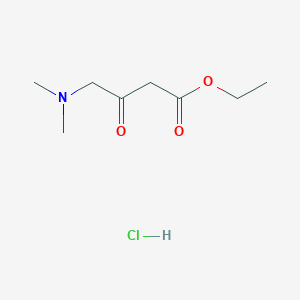
![[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride](/img/structure/B1435440.png)

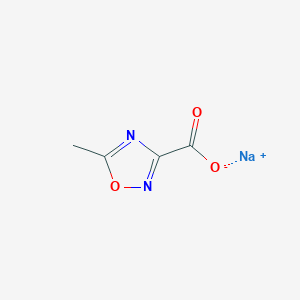
![[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1435444.png)
![3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435445.png)
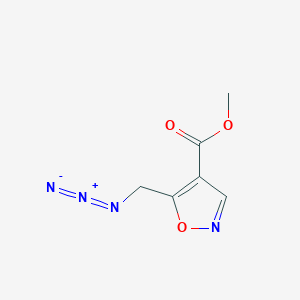
![4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid](/img/structure/B1435447.png)
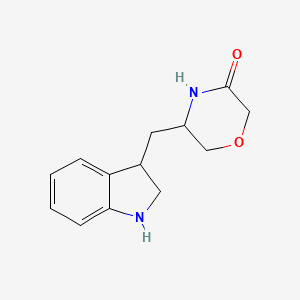
![tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1435449.png)
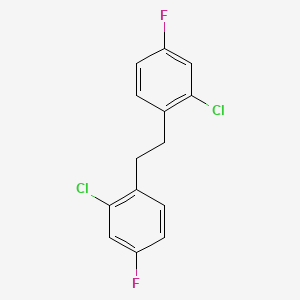
![Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1435452.png)
